(1R,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride
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Overview
Description
(1R,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is a synthetic organic compound with a unique cyclopropane ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride typically involves the cyclopropanation of an imidazole derivative. The reaction conditions often include the use of a strong base and a suitable cyclopropanating agent. The process may involve multiple steps, including the protection and deprotection of functional groups to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be performed using reducing agents to modify the functional groups attached to the cyclopropane ring.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole ring are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides or amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation occurs efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole carboxylic acids, while reduction can produce cyclopropane derivatives with modified functional groups.
Scientific Research Applications
(1R,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its role as an enzyme inhibitor or receptor modulator.
Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (1R,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other cyclopropane derivatives and imidazole-containing molecules. Examples include:
- (1R,2S)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid
- (1S,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid
- 2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid
Uniqueness
(1R,2R)-2-(1H-imidazol-4-yl)cyclopropane-1-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions with molecular targets. This stereochemistry may result in different pharmacokinetic and pharmacodynamic properties compared to its isomers or other similar compounds.
Properties
IUPAC Name |
(1R,2R)-2-(1H-imidazol-5-yl)cyclopropane-1-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-7(11)5-1-4(5)6-2-8-3-9-6;/h2-5H,1H2,(H,8,9)(H,10,11);1H/t4-,5-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UITVICGBSYEWHI-TYSVMGFPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=CN=CN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=CN=CN2.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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